molecular formula C17H13NO3 B2969245 N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 3845-21-4

N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2969245
CAS No.: 3845-21-4
M. Wt: 279.295
InChI Key: IUUPUVRMFSPLHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromene ring, followed by the introduction of the amide group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring, the amide group, and the methylphenyl group. The exact arrangement of these groups within the molecule would determine its three-dimensional structure and potentially its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chromene ring and the amide group. The chromene ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The amide group could participate in various reactions, such as hydrolysis or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chromene ring might contribute to its stability, while the amide group could influence its solubility in different solvents .

Scientific Research Applications

Crystal Structure and Conformation

N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide and its derivatives exhibit interesting structural properties. In particular, the crystal structures of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides reveal that the molecules are essentially planar and display anti conformations regarding the C—N rotamer of the amide. These structures, with cis geometries relative to the positions of the chromone ring and the carbonyl group of the amide, highlight the importance of molecular conformation in their scientific applications (Gomes et al., 2015).

Chemosensor Applications

The compound has been studied for its potential as a highly selective chemosensor. A specific tren-based chemosensor derivative was synthesized, demonstrating an "on-off-on" fluorescence response towards Cu2+ and H2PO4−. This indicates potential applications in detecting these ions, highlighting the compound's usefulness in environmental monitoring and analytical chemistry (Meng et al., 2018).

Antioxidant and Antibacterial Properties

A series of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives synthesized through a one-pot reaction exhibited notable antioxidant and antibacterial properties. This suggests the compound's potential in developing therapeutic agents and supports its relevance in medicinal chemistry (Subbareddy & Sumathi, 2017).

Electrochemical Studies

The compound forms part of novel organic ligands synthesized for the development of metal complexes with potential applications in material science and catalysis. The electrochemical properties of these complexes have been studied, indicating the versatility of this compound in creating compounds with diverse scientific applications (Myannik et al., 2018).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

N-(2-methylphenyl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-6-2-4-8-13(11)18-17(20)16-10-14(19)12-7-3-5-9-15(12)21-16/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUPUVRMFSPLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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